A Senior Application Scientist's Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
A Senior Application Scientist's Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester
Introduction: The Strategic Value of a Chiral Piperazine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and therapeutic efficacy is paramount. Within the chemist's toolkit, chiral building blocks serve as foundational elements for constructing complex molecular architectures. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS: 314741-39-4) has emerged as a particularly valuable scaffold. This molecule elegantly combines the conformational rigidity of a piperazine ring with the stereochemical definition of an (S)-configured carboxylic acid derivative, offering a unique three-dimensional presentation of functional groups for molecular recognition.
The piperazine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] Its two nitrogen atoms provide versatile handles for chemical modification and can act as key hydrogen bond donors or acceptors. The strategic placement of a tert-butyloxycarbonyl (Boc) group on the N1 nitrogen and a methyl ester at the C3 position renders the molecule a stable, yet highly adaptable, intermediate. The acid-labile Boc group allows for selective deprotection and subsequent functionalization of the N1 position, while the methyl ester provides a reactive site for amide bond formation or other modifications.[1] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications for researchers engaged in drug development.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and physical characteristics of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester are summarized below. It is important to note that while some data for this specific molecule is available, other properties are inferred from closely related analogs.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 314741-39-4 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3] |
| Molecular Weight | 244.29 g/mol | [3] |
| IUPAC Name | 1-(tert-butyl) 3-methyl (3S)-piperazine-1,3-dicarboxylate | [3][] |
| Appearance | Typically a solid or oil | [5][6] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform); Low solubility in water | [6] |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)OC | [3] |
| InChIKey | QUKAHFCVKNRRBU-QMMMGPOBSA-N | [] |
Chiral Synthesis: A Logic-Driven Approach
The enantiopurity of this building block is critical to its function. A common and efficient synthetic route starts from the readily available chiral pool amino acid, L-asparagine (the (S)-enantiomer), thus preserving the desired stereochemistry throughout the process. This avoids costly and often low-yielding chiral resolution steps. A representative synthesis is outlined below.
Caption: High-level overview of the synthetic pathway.
Detailed Synthetic Protocol & Mechanistic Rationale
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N-Protection of L-Asparagine: The synthesis begins by protecting the alpha-amino group of L-asparagine with a benzyl chloroformate (Cbz-Cl) group.
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Causality: The Cbz group is chosen for its stability under the conditions of the subsequent Hofmann rearrangement. It can be selectively removed later via hydrogenolysis without affecting the Boc group.
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-
Hofmann Rearrangement: The protected asparagine is then subjected to a Hofmann rearrangement using a reagent like iodobenzene diacetate. This reaction converts the primary amide of the asparagine side chain into a primary amine, with the loss of one carbon atom.
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Causality: This is a key step that forms the diamino backbone required for the piperazine ring, effectively converting an amino acid derivative into a 1,2-diamine precursor.
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-
Esterification and N-Boc Protection: The resulting intermediate is then esterified, typically under acidic methanol conditions, to form the methyl ester. Subsequently, the newly formed primary amine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group.
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Causality: The Boc group is installed to differentiate the two nitrogen atoms. Its steric bulk and electronic properties direct the subsequent cyclization to occur at the more accessible Cbz-protected nitrogen.
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-
Cyclization: The piperazine ring is formed by reacting the intermediate with a two-carbon electrophile, such as 1-bromo-2-chloroethane, in the presence of a base.
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Causality: The base deprotonates the secondary amine (the Cbz-protected nitrogen), which then acts as a nucleophile, displacing one of the halides. A second, intramolecular nucleophilic substitution by the other nitrogen closes the six-membered ring.
-
-
Final Deprotection: The final step is the selective removal of the Cbz protecting group via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
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Causality: Hydrogenolysis is a mild and highly selective method for cleaving the Cbz group while leaving the acid-sensitive Boc group and the methyl ester intact, yielding the final product with high purity.
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Chemical Reactivity and Strategic Deprotection
The synthetic utility of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester stems from the orthogonal reactivity of its three key functional groups: the N1-Boc group, the N4-secondary amine, and the C3-methyl ester. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Caption: Core reactivity map of the title compound.
Experimental Protocols
Protocol 1: N1-Boc Deprotection This procedure unmasks the N1 amine, making it available for subsequent coupling reactions.
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Dissolution: Dissolve (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Acidification: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
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Causality: The tert-butyl cation that is formed upon cleavage of the Boc group is stabilized by the acid. The reaction is driven by the formation of gaseous isobutylene and carbon dioxide.
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-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
Protocol 2: C3-Ester Hydrolysis (Saponification) This protocol converts the methyl ester to a carboxylic acid, which is essential for forming amide bonds.
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Dissolution: Dissolve the starting material (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and water.
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Base Addition: Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.
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-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate to form the free carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related piperazine derivatives provide essential guidance.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3] Work should be conducted in a well-ventilated chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection reactions).
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Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[5] Some related compounds are noted to be air-sensitive or hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[7]
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First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester lies in its application as a versatile building block for creating diverse chemical libraries aimed at various biological targets. The piperazine scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The application of related Boc-protected piperazines in the synthesis of biologically active molecules has been well-documented, including:
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CCR5 Antagonists: As potential anti-HIV-1 agents.
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Opioid Receptor Antagonists: For applications in pain management and addiction.
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Growth Hormone Secretagogue Receptor Antagonists: Investigated for the treatment of obesity.
Caption: General workflow for drug candidate synthesis.
The workflow above illustrates a common strategy. First, the hydrolyzed carboxylic acid is coupled with a primary or secondary amine (R1-NH2) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Following this, the Boc group is removed to reveal the N1 amine, which can then be functionalized, for example, by coupling with an aryl halide (R2-X) via a Buchwald-Hartwig amination, to generate the final, complex molecule. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Conclusion
(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, conformationally constrained core, and orthogonally protected functional groups provide a robust platform for the efficient and logical synthesis of novel drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.
References
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BuyersGuideChem. (n.d.). (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester | C11H20N2O4. Retrieved from BuyersGuideChem. [Link]
-
Pipzine Chemicals. (n.d.). 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester. Retrieved from Pipzine Chemicals. [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester. Retrieved from XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
Sources
- 1. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]
- 2. (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester | C11H20N2O4 - BuyersGuideChem [buyersguidechem.com]
- 3. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester | CAS 28599-88-4 | Structure, Uses & Safety | High Purity Chinese Manufacturer [pipzine-chem.com]
- 7. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
